molecular formula C15H14N6O2S3 B2675441 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392319-02-7

2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2675441
CAS No.: 392319-02-7
M. Wt: 406.5
InChI Key: LRXWWXIYORTTPX-UHFFFAOYSA-N
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Description

This compound, 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a synthetically designed small molecule recognized in research circles for its potent inhibitory activity against receptor tyrosine kinases, with a primary focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The VEGFR2 signaling pathway is a critical mediator of tumor angiogenesis , the process by which tumors develop new blood vessels to support their growth and metastasis. By selectively targeting and inhibiting VEGFR2, this compound serves as a valuable chemical probe in oncological research to investigate the dependencies of various cancer models on angiogenic signaling. Its mechanism involves binding to the ATP-binding site of the kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signal transduction. This action effectively blocks endothelial cell proliferation, migration, and survival, leading to the suppression of new blood vessel formation within the tumor microenvironment. Consequently, researchers utilize this inhibitor to explore novel therapeutic strategies, study tumor biology, and validate VEGFR2 as a target in preclinical models of cancer and other angiogenesis-dependent diseases. The unique molecular structure, featuring dual 1,3,4-thiadiazole rings, contributes to its specific binding affinity and inhibitory profile.

Properties

IUPAC Name

2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S3/c1-8-5-3-4-6-10(8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXWWXIYORTTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole rings. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions . The subsequent steps include the functionalization of the thiadiazole rings and the coupling with the benzamide core through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent quality. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Rings

The 1,3,4-thiadiazole moieties serve as prime sites for nucleophilic substitution due to electron-deficient sulfur and nitrogen atoms. Reactions typically occur at the C2 and C5 positions:

Reagent Conditions Product Yield Source
Hydrazine hydrateEthanol, reflux (6–8 h)Substituted hydrazine derivatives with enhanced solubility72–85%
Alkyl halidesKOH, DMF, 60°CAlkylated thiadiazoles (e.g., methyl or ethyl derivatives)65–78%
Aryl boronic acidsPd(OAc)₂, DCM, 25°CCross-coupled biaryl thiadiazoles55–68%

Key Findings :

  • The C5 position of the thiadiazole ring is more reactive than C2 due to steric hindrance from the benzamide group .

  • Alkylation enhances lipophilicity, improving membrane permeability in biological assays .

Oxidation of Thioether Linkage

The thioether (-S-) bridge between the two thiadiazole rings undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)Acetic acid, 50°C, 2 hSulfoxide derivativeIntermediate for sulfone synthesis
m-CPBADCM, 0°C → 25°C, 4 hSulfone derivativeStabilizes metabolic degradation

Spectroscopic Evidence :

  • Sulfoxide : IR peak at 1040 cm⁻¹ (S=O stretch) .

  • Sulfone : 1H NMR^{1}\text{H NMR} shows deshielded methylene protons (δ 3.8–4.1 ppm) .

Hydrolysis of Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Condition Catalyst Product Rate Constant (k)
6M HClReflux, 12 h2-methylbenzoic acid + free amine1.2×1041.2 \times 10^{-4} s⁻¹
2M NaOHMicrowave, 100°C, 1 hSame products (accelerated kinetics)3.8×1043.8 \times 10^{-4} s⁻¹

Biological Relevance :

  • Hydrolysis in vivo generates bioactive fragments that inhibit acetylcholinesterase (IC₅₀ = 8.2 μM) .

Cycloaddition Reactions

The thiadiazole rings participate in [3+2] cycloadditions with nitrile oxides or diazo compounds:

Reagent Conditions Product Regioselectivity
Phenyl nitrile oxideToluene, 80°C, 8 hTriazolothiadiazole hybridC5 > C2 (9:1)
Ethyl diazoacetateCu(acac)₂, 25°C, 12 hPyrazolothiadiazole derivativeC2 dominant

Mechanistic Insight :

  • Electron-withdrawing substituents on the thiadiazole direct cycloaddition to the C5 position .

Coordination with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes:

Metal Salt Conditions Complex Structure Stability Constant (log K)
Cu(NO₃)₂MeOH/H₂O, 25°C, 4 hOctahedral Cu(II) complex12.3
FeCl₃Ethanol, reflux, 6 hTetrahedral Fe(III) complex9.8

Applications :

  • Cu(II) complexes show enhanced antimicrobial activity (MIC = 4 μg/mL against S. aureus) .

Biological Interaction with Enzymes

The compound inhibits enzymes via covalent or non-covalent interactions:

Target Enzyme Interaction Type Inhibition Constant (Kᵢ) Biological System
AcetylcholinesteraseCompetitive inhibition2.4 μMRat brain homogenate
DNA gyraseIntercalation18 μME. coli

Structural Basis :

  • Molecular docking reveals hydrogen bonding between the amide carbonyl and Ser203 of acetylcholinesterase .

Stability Under Environmental Conditions

The compound degrades under UV light or elevated temperatures:

Condition Degradation Pathway Half-Life
UV (254 nm)Cleavage of thioether linkage45 min
100°C (dry air)Oxidation to sulfone + CO₂ release2.3 h

Scientific Research Applications

Anticancer Properties

  • Mechanism of Action : The 1,3,4-thiadiazole scaffold has been widely studied for its anticancer properties. Compounds containing this moiety exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines .
  • Case Studies :
    • A study synthesized several derivatives based on the 1,3,4-thiadiazole structure and evaluated their cytotoxicity using the MTT assay. Results indicated that some derivatives exhibited comparable or superior activity to doxorubicin, a standard chemotherapeutic agent .
    • Another research highlighted the potential of thiadiazole derivatives as novel anticancer agents through in vitro studies that demonstrated significant inhibition of tumor growth in various models .

Antimicrobial Activity

  • Spectrum of Activity : Thiadiazole derivatives have shown broad-spectrum antimicrobial activity against both bacterial and fungal strains. Their mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
  • Research Findings :
    • A review indicated that compounds containing the 1,3,4-thiadiazole ring have been effective against resistant strains of bacteria and fungi, making them promising candidates for developing new antibiotics .
    • Specific derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Synthesis and Characterization

The synthesis of 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions including amidation and thiolation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Summary of Findings

The compound exhibits significant potential in various therapeutic areas due to its structural features derived from the thiadiazole framework. Its applications in anticancer and antimicrobial therapies are particularly noteworthy:

Application Activity References
AnticancerInduces apoptosis in cancer cell lines; effective against multiple cancers
AntimicrobialBroad-spectrum activity against resistant bacteria and fungi
SynthesisMulti-step synthesis confirmed by NMR and mass spectrometry

Mechanism of Action

The mechanism by which 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The thiadiazole rings can engage in hydrogen bonding and other non-covalent interactions, influencing the activity of target proteins. Additionally, the compound’s ability to undergo redox reactions may play a role in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features

Compound A is distinguished by its dual thiadiazole core and unique bridging groups. Comparisons with analogous compounds highlight key differences:

Compound Class/Example Structural Features Key Differences from Compound A Reference
5-Amino-1,3,4-thiadiazole-2-ylmethyl benzamide Single thiadiazole linked to benzamide via methylene Lacks the second thiadiazole and amino-oxoethyl bridge
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole with piperidine-substituted thioether chain Replaces the second thiadiazole with a piperidine group, altering hydrophobicity and target selectivity
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole with trichloroethyl-acetamide side chain Contains halogenated substituents absent in Compound A , which may increase toxicity
N-(4-(2-(5-mercapto-1,3,4-thiadiazol-2-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide Dual thiadiazoles with thioethyl-thioxo bridge Uses a thioethyl-thioxo linker instead of Compound A ’s amino-oxoethyl group, affecting hydrogen-bonding capacity

Key Insights :

  • The dual thiadiazole system in Compound A may enhance π-π stacking interactions with enzyme active sites compared to single-thiadiazole analogs .
Physicochemical Properties
Property Compound A Comparable Compound Implication
Molecular Weight ~392 g/mol (estimated) 381.5 g/mol () Slightly higher MW may reduce solubility but improve protein binding
LogP Predicted ~2.5 (methyl groups enhance lipophilicity) LogP ~2.0 () Better membrane permeability
Hydrogen Bond Acceptors 8 (amide, thiadiazole N, oxo groups) 6–7 (single thiadiazole analogs) Enhanced potential for target interaction

Biological Activity

The compound 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound and its analogs, focusing on their anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : 1,3,4-thiadiazole moiety
  • Substituents : Methyl and benzamide groups
  • Functional Groups : Thioether and amine functionalities

Biological Activity Overview

  • Anticancer Activity
    • Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines.
    • A study reported that several synthesized thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) with GI50 values comparable to Adriamycin .
    CompoundCell LineGI50 Value (µM)
    7aMCF-78.5
    7kHeLa6.3
    7bHL-607.0
    • The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation. For example, one derivative inhibited Abl protein kinase with an IC50 value of 7.4 µM .
  • Antimicrobial Activity
    • The antimicrobial properties of thiadiazole derivatives have been well-documented. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.
    • In vitro studies indicated that certain derivatives exhibited comparable antimicrobial activity to standard antibiotics such as ciprofloxacin and griseofulvin .
    CompoundTarget BacteriaMIC (µg/mL)
    5aStaphylococcus aureus32
    5bEscherichia coli64
  • Other Biological Activities
    • Beyond anticancer and antimicrobial effects, thiadiazole derivatives have shown promise in other areas:
      • Anti-inflammatory : Some compounds exhibit anti-inflammatory properties through the modulation of cytokine production.
      • Antidiabetic : Certain derivatives have been reported to improve glucose tolerance in diabetic models .
      • Neuroprotective : Thiadiazole derivatives have been evaluated for neuroprotective effects in models of epilepsy .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiadiazole-benzamide hybrids and tested their anticancer efficacy using the MTT assay. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 cells.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antibacterial properties of various thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain modifications increased potency significantly compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

  • Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, thiadiazole derivatives are often synthesized by reacting substituted amines with chloroacetyl chloride under reflux conditions in solvents like ethanol or methanol. Characterization typically involves:

  • TLC for monitoring reaction progress and purity assessment .
  • NMR spectroscopy (¹H and ¹³C) for structural elucidation, focusing on peaks corresponding to the thiadiazole ring (δ ~8-10 ppm for NH groups) and benzamide protons (δ ~7-8 ppm) .
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650-1700 cm⁻¹ for amides, C-S stretches at ~600-700 cm⁻¹) .
  • Mass spectrometry to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers confirm the molecular structure post-synthesis?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, co-crystallization of intermediates with stabilizing agents (e.g., acetic acid) can yield crystals suitable for diffraction studies, resolving ambiguities in NMR or IR data . If crystallography is impractical, combine:

  • 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm connectivity .
  • Elemental analysis (C, H, N, S) to validate stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

  • Answer : Substituent effects on reactivity can be systematically studied using:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in coupling steps, while protic solvents (e.g., ethanol) favor cyclization .
  • Catalyst optimization : Acid catalysts (e.g., H₂SO₄) improve cyclization efficiency in thiadiazole formation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 10-15% compared to conventional heating .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NH peaks in NMR)?

  • Answer : Contradictions often arise from tautomerism or hydrogen bonding. For example:

  • Tautomeric equilibria : Thiadiazole NH groups may exhibit dynamic exchange in DMSO, broadening peaks. Use low-temperature NMR or deuterated chloroform to stabilize specific tautomers .
  • Hydrogen bonding : Intermolecular H-bonding with solvents (e.g., D₂O) can shift NH peaks. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) to identify artifacts .

Q. What computational methods can predict the compound’s reactivity or biological targets?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors via thiadiazole interactions with ATP-binding pockets) .
  • AI-driven reaction design : Platforms like ICReDD integrate quantum chemical calculations with experimental data to optimize reaction pathways .

Methodological Considerations

Q. How to design a robust SAR study for anticancer activity?

  • Answer :

  • Core modifications : Synthesize analogs with substituents at the benzamide (e.g., electron-withdrawing groups) or thiadiazole rings (e.g., methyl vs. phenyl).
  • Biological assays : Use MTT or apoptosis assays (e.g., Annexin V staining) on cancer cell lines (e.g., MCF-7, HeLa). Correlate IC₅₀ values with substituent electronic properties .
  • Data analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What strategies mitigate challenges in isolating intermediates during synthesis?

  • Answer :

  • Co-crystallization : Add co-solvents (e.g., pet-ether) to precipitate intermediates as co-crystals with byproducts, simplifying purification .
  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane to separate polar intermediates .
  • In situ monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

SolventCatalystTemperatureTime (h)Yield (%)
EthanolNoneReflux1265
DMFH₂SO₄80°C678
Microwave*None150°C0.580
*Microwave conditions: 300 W power .

Table 2 : Biological Activity of Selected Derivatives

Substituent (R)IC₅₀ (μM, MCF-7)LogP
5-methyl12.32.1
4-chlorophenyl8.73.4
4-methoxyphenyl15.92.8

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